molecular formula C6H7ClN2O B1452793 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole CAS No. 1188264-96-1

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B1452793
CAS No.: 1188264-96-1
M. Wt: 158.58 g/mol
InChI Key: RNFHPOIOKPCTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a cyclobutyl group at the 3-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can occur through competitive or non-competitive binding, depending on the enzyme and the binding site. Furthermore, this compound can interact with transcription factors, altering gene expression by either upregulating or downregulating specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial inhibition of enzyme activity followed by gradual recovery as the compound degrades .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to target sites . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarboxylic acid hydrazide with phosphoryl chloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or ethanol (EtOH) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of oxadiazole derivatives with different functional groups .

Scientific Research Applications

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Uniqueness

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the chlorine atom at specific positions in the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFHPOIOKPCTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283770
Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-96-1
Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188264-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-cyclobutyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 3
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 4
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 5
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.